4-Formylquinoline-6-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7NO3 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
4-formylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H7NO3/c13-6-8-3-4-12-10-2-1-7(11(14)15)5-9(8)10/h1-6H,(H,14,15) |
InChI Key |
CBSYIFOEXPHDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)O)C=O |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Key Reaction Intermediates in Quinoline (B57606) Synthesis
In a Doebner-type reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, the mechanism involves several key intermediates. wikipedia.orgsynarchive.com The reaction is believed to initiate with the formation of an imine from the aniline (B41778) and an aldehyde. A subsequent Michael addition of an enol or enamine to another molecule of the α,β-unsaturated aldehyde leads to a more complex structure. A crucial intermediate is the dihydroquinoline species, which forms after intramolecular cyclization and dehydration. nih.gov This dihydroquinoline must then be oxidized to yield the final aromatic quinoline product. nih.gov
A plausible mechanism for a three-component synthesis of quinoline-4-carboxylic acids, known as the Doebner hydrogen-transfer reaction, identifies an imine (i ) and a dihydroquinoline intermediate (iii ). nih.gov Studies confirm that the reaction can proceed through the initial formation of an imine from an aniline and an aldehyde, which then reacts with pyruvic acid. nih.gov This leads to the formation of the dihydroquinoline-4-carboxylic acid intermediate (iii ), which is subsequently oxidized. nih.gov
For the Pfitzinger reaction, which typically involves the condensation of an isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids, the mechanism also proceeds through distinct intermediates. researchgate.net The reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form an isatinate intermediate. researchgate.net This is followed by an aldol-type condensation with the carbonyl compound. An intramolecular cyclization (condensation) then occurs, leading to a hydroxylated dihydroquinoline intermediate, which subsequently eliminates a molecule of water to afford the final aromatic quinoline-4-carboxylic acid.
Table 1: Key Intermediates in Quinoline Synthesis Pathways
| Reaction Type | Starting Materials | Key Intermediates | Final Product Type |
|---|---|---|---|
| Doebner Reaction | Aniline, α,β-Unsaturated Carbonyl | Imine, Michael Adduct, Dihydroquinoline | Substituted Quinoline |
| Doebner Hydrogen-Transfer | Aniline, Aldehyde, Pyruvic Acid | Imine, Dihydroquinoline-4-carboxylic acid | Quinoline-4-carboxylic acid nih.gov |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Isatinate, Aldol (B89426) Adduct, Hydroxylated Dihydroquinoline | Quinoline-4-carboxylic acid researchgate.net |
Detailed Analysis of Transition States in Formylation and Cyclization Reactions
The formylation of a quinoline ring and the cyclization step that forms the heterocyclic system are governed by high-energy transition states. While direct experimental observation of these states is challenging, computational studies and kinetic analyses provide valuable models. nih.govresearchgate.net
Formylation: The introduction of a formyl group onto an electron-rich aromatic ring, such as a quinoline derivative, is often achieved via the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org The mechanism commences with the reaction between a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org The formylation itself is an electrophilic aromatic substitution. The transition state for the rate-determining step involves the attack of the quinoline ring's π-electrons on the Vilsmeier reagent, forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. nih.gov This high-energy transition state is characterized by the temporary loss of aromaticity in the benzene (B151609) ring of the quinoline system.
Cyclization: In quinoline synthesis, the cyclization step typically involves an intramolecular electrophilic attack of a side chain onto the aniline ring. For instance, in the Doebner-Miller pathway, after the initial Michael addition, a protonated carbonyl group on the side chain acts as the electrophile. The transition state for this cyclization involves the nucleophilic attack of the aniline ring onto this electrophilic center. This process is similar to a Friedel-Crafts acylation or alkylation, and its transition state also involves the formation of a sigma complex, where the positive charge is delocalized across the ring system. The stability of this transition state, and thus the reaction rate, is heavily influenced by the electronic nature of substituents on the aniline ring.
Computational modeling of the oxidation of quinoline has shown that a transition state structure can be confirmed by identifying a single imaginary negative frequency in the calculations. nih.gov Such analyses allow for the characterization of the transition state through bond distances, atomic charges, and bond order profiles, confirming the movement of atoms and electrons during the reaction. nih.gov
Understanding Regioselectivity and Chemoselectivity in Functional Group Transformations
Regioselectivity refers to the preferential reaction at one specific site over other possible sites. slideshare.nettaylorandfrancis.com In the synthesis of 4-Formylquinoline-6-carboxylic acid, regioselectivity is critical. The substitution pattern is largely dictated by the starting materials. For example, using a para-substituted aniline, such as 4-aminobenzoic acid, in a Doebner or Pfitzinger-type synthesis will result in the substituent (the carboxylic acid group) being located at the 6-position of the final quinoline product. The regioselectivity of the cyclization is directed by the position of the amino group on the initial aniline ring. Further functionalization, such as the Vilsmeier-Haack formylation, is directed by the existing quinoline ring system. The formylation of quinoline itself is complex, but substitution at the C2 and C4 positions is often influenced by the directing effects of the nitrogen atom and any activating or deactivating groups on the benzene portion of the molecule. mdpi.com
Chemoselectivity is the ability to react one functional group in the presence of other different functional groups. slideshare.nettaylorandfrancis.com The this compound molecule contains both an aldehyde and a carboxylic acid. These two groups have distinct reactivities. For instance, the aldehyde group is readily susceptible to nucleophilic addition and can be selectively reduced using mild reducing agents like sodium borohydride, which would typically not reduce the carboxylic acid. Conversely, the carboxylic acid can undergo nucleophilic acyl substitution, for example, to form an ester or an amide, under conditions that might not affect the aldehyde group. sketchy.com This differential reactivity allows for selective transformations at either the C4-formyl group or the C6-carboxylic acid group, which is a cornerstone of synthetic strategy.
Table 2: Selective Reactions of Aldehyde and Carboxylic Acid Groups
| Functional Group | Reaction Type | Typical Reagent | Product |
|---|---|---|---|
| Aldehyde | Nucleophilic Addition (Reduction) | NaBH₄ | Primary Alcohol |
| Aldehyde | Wittig Reaction | Ph₃P=CHR | Alkene |
| Carboxylic Acid | Nucleophilic Acyl Substitution (Esterification) | R-OH, Acid Catalyst | Ester |
| Carboxylic Acid | Nucleophilic Acyl Substitution (Amide Formation) | SOCl₂, then R₂NH | Amide |
Hydrogen-Transfer Phenomena in Quinoline Formation Pathways
Many classical quinoline syntheses require an oxidation step to convert a non-aromatic dihydroquinoline intermediate into the final aromatic product. While external oxidizing agents can be used, some mechanisms, particularly variants of the Doebner reaction, feature an elegant internal hydrogen-transfer process. nih.gov
In the Doebner hydrogen-transfer reaction for synthesizing quinoline-4-carboxylic acids, the dihydroquinoline-4-carboxylic acid intermediate (iii ) is oxidized to the final quinoline product without an external oxidant. nih.gov Mechanistic studies, including those using deuterated reagents, have shown that the oxidizing agent is another intermediate in the reaction mixture: the imine (i ) formed from the initial condensation of the aniline and the aldehyde. nih.gov
The proposed mechanism involves the transfer of two hydrogen atoms from the dihydroquinoline intermediate to the imine intermediate. The dihydroquinoline is thereby oxidized to the aromatic quinoline, while the imine is reduced to a secondary amine. This process is highly efficient as it avoids the need for an additional, often harsh, oxidizing reagent and stoichiometric oxidant waste. The reaction can be performed under an inert atmosphere, further supporting that an external oxidant like atmospheric oxygen is not involved. nih.gov
Computational and Theoretical Chemistry Studies
Quantitative Structure-Reactivity Relationships (QSRR) Through Computational Modeling
Computational studies focusing on the Quantitative Structure-Reactivity Relationships (QSRR) of 4-Formylquinoline-6-carboxylic acid are limited in publicly available scientific literature. QSRR models are theoretical frameworks that aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity in a particular chemical transformation. These models are valuable tools in computational chemistry for predicting the reactivity of new or untested compounds, thereby guiding synthetic efforts and mechanistic studies.
While direct QSRR studies on this compound are not readily found, the broader field of quinoline (B57606) chemistry has seen the application of computational methods, primarily in the context of Quantitative Structure-Activity Relationships (QSAR) for drug discovery. QSAR studies correlate the chemical structure of compounds with their biological activity against specific targets, such as enzymes or receptors. For instance, various quinoline carboxylic acid derivatives have been analyzed for their inhibitory activity against enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov These studies, while not focused on chemical reactivity, employ similar computational techniques that could be adapted for QSRR analysis.
The development of a QSRR model for this compound would involve the calculation of various molecular descriptors using computational chemistry software. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.
Table 1: Examples of Molecular Descriptors for QSRR Studies
| Descriptor Category | Examples | Description |
| Constitutional | Molecular Weight, Number of atoms, Number of bonds | Describes the basic composition of the molecule. |
| Topological | Wiener index, Randić index | Describes the connectivity of atoms within the molecule. |
| Geometrical | Molecular surface area, Molecular volume, Shape indices | Describes the 3D arrangement of the atoms. |
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Describes the electronic properties of the molecule. |
Once these descriptors are calculated for a series of related quinoline derivatives, they can be correlated with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) regression. The resulting equation would constitute the QSRR model.
Although specific research findings and data tables for the QSRR of this compound are not available, the established methodologies in computational chemistry provide a clear path for future investigations in this area. Such studies would be instrumental in understanding the influence of the formyl and carboxylic acid groups on the reactivity of the quinoline core and in designing novel derivatives with tailored chemical properties.
Spectroscopic Data for this compound Not Publicly Available
While spectroscopic information exists for structurally related compounds, such as quinoline-4-carboxylic acid and various substituted quinoline derivatives, specific experimental data for the 4-formyl, 6-carboxy substituted quinoline is absent from the searched resources. Scientific publications detailing the synthesis and characterization of this precise molecule, which would typically include comprehensive spectroscopic analysis, could not be located.
Therefore, a detailed article focusing solely on the advanced spectroscopic characterization of this compound, as per the requested outline, cannot be generated at this time due to the lack of foundational data.
Advanced Spectroscopic Characterization Techniques
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of 4-Formylquinoline-6-carboxylic acid by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group, which can lead to poor peak shape and thermal decomposition in the GC inlet. researchgate.net
To overcome these limitations, derivatization is a common strategy. The carboxylic acid group can be converted into a more volatile and thermally stable ester, for example, a methyl or trimethylsilyl (B98337) (TMS) ester. copernicus.org This process not only facilitates volatilization but also improves chromatographic performance.
Purity Assessment: For purity analysis, a derivatized sample of this compound would be injected into the GC-MS. The resulting chromatogram would ideally show a single, sharp peak corresponding to the derivatized target compound. The presence of additional peaks would indicate impurities, which could be starting materials, by-products from the synthesis, or degradation products. The mass spectrum of the main peak would be used to confirm the identity of the derivatized this compound, while the mass spectra of the impurity peaks could help in their identification.
Volatile Analysis: GC-MS is also well-suited for the analysis of volatile organic compounds (VOCs) that may be present as residual solvents from the synthesis or as trace impurities. In this case, a headspace GC-MS analysis could be performed, where the vapor phase above the solid sample is injected into the instrument. This allows for the detection and quantification of any volatile components without interference from the non-volatile main compound.
| Parameter | Typical Condition | Purpose |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | To increase volatility and thermal stability |
| GC Column | Capillary column (e.g., DB-5ms) | To separate the components of the sample |
| Inlet Temperature | ~250-300 °C | To ensure volatilization of the derivatized analyte |
| Oven Program | Ramped temperature program | To achieve good separation of compounds with different boiling points |
| Ionization Mode | Electron Ionization (EI) | To generate reproducible mass spectra |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for the analysis of polar, thermally labile, and high molecular weight compounds like this compound. chempap.org It allows for the determination of the molecular weight and can provide structural information through tandem mass spectrometry (MS/MS).
In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, analysis would typically be performed in both positive and negative ion modes.
Positive Ion Mode: Protonation of the quinoline (B57606) nitrogen would likely result in the observation of the protonated molecule, [M+H]⁺.
Negative Ion Mode: Deprotonation of the carboxylic acid group would lead to the detection of the deprotonated molecule, [M-H]⁻. chempap.org
Fragmentation Analysis (ESI-MS/MS): By selecting the [M+H]⁺ or [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated, providing valuable structural information. Based on the fragmentation patterns of similar quinoline carboxylic acids, expected fragmentation pathways for this compound could include: libretexts.orgnih.gov
Loss of CO₂ (44 Da): From the deprotonated molecule [M-H]⁻, decarboxylation is a common fragmentation pathway for carboxylic acids.
Loss of H₂O (18 Da): From the protonated molecule [M+H]⁺.
Loss of CHO (29 Da): Cleavage of the formyl group.
Loss of COOH (45 Da): Cleavage of the carboxylic acid group. libretexts.org
| Ionization Mode | Expected Ion | m/z (for C₁₁H₇NO₃) | Primary Fragmentation |
| Positive ESI | [M+H]⁺ | 202.05 | Loss of H₂O, CHO |
| Negative ESI | [M-H]⁻ | 200.04 | Loss of CO₂ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound is required.
While the crystal structure for this compound is not publicly available, data from related compounds like quinoline-4-carboxylic acid provides insight into the potential solid-state conformation. researchgate.net For quinoline-4-carboxylic acid, the crystal structure reveals a nearly planar quinoline core with a specific dihedral angle between the quinoline plane and the carboxyl group. researchgate.net It is expected that this compound would also exhibit a planar quinoline system.
The crystal structure would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.
Conformation: The spatial arrangement of the formyl and carboxylic acid groups relative to the quinoline ring.
Intermolecular interactions: The presence of hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules or involving the quinoline nitrogen) and π-π stacking interactions between the aromatic rings, which govern the crystal packing.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light. The presence of the formyl and carboxylic acid substituents, which are auxochromes and can extend the conjugation, is expected to influence the absorption spectrum.
For quinoline and its simple derivatives, absorption bands corresponding to π-π* transitions are typically observed. researchgate.netnih.gov It is anticipated that this compound would exhibit characteristic absorption maxima in the UV region. The exact position and intensity of these bands would depend on the solvent polarity.
Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. nih.gov The fluorescence properties of this compound would be highly dependent on its electronic structure and the surrounding environment. Excitation at the wavelength of maximum absorption would lead to the emission of light at a longer wavelength (Stokes shift). The quantum yield of fluorescence, a measure of the efficiency of the emission process, could also be determined. The fluorescence emission may be sensitive to pH, with protonation of the quinoline nitrogen potentially altering the emission characteristics.
| Technique | Expected Observation | Information Gained |
| UV-Vis Spectroscopy | Absorption maxima in the UV region | Electronic transitions (π-π*), effect of substituents on the chromophore |
| Fluorescence Spectroscopy | Emission spectrum upon excitation | Photophysical properties, potential for use as a fluorescent probe |
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For this compound, CV can be used to determine its oxidation and reduction potentials. The quinoline ring system is electrochemically active and can be both oxidized and reduced.
A typical CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would show peaks corresponding to the oxidation and reduction events. The potentials of these peaks provide information about the ease with which the molecule loses or gains electrons. The presence of the electron-withdrawing formyl and carboxylic acid groups is expected to make the reduction of the quinoline ring more favorable (occur at a less negative potential) compared to unsubstituted quinoline.
Chromatographic Monitoring Techniques (e.g., Thin-Layer Chromatography) for Reaction Progress
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used to monitor the progress of organic reactions. In the synthesis of this compound, TLC can be used to:
Track the consumption of starting materials: By spotting the reaction mixture on a TLC plate at different time intervals, the disappearance of the starting material spots can be observed.
Monitor the formation of the product: The appearance of a new spot corresponding to the product can be tracked.
Identify the presence of by-products: The formation of any unwanted side products will be evident as additional spots on the TLC plate.
A suitable solvent system (eluent) would be chosen to achieve good separation between the starting materials, product, and any by-products. The spots can be visualized under UV light, as the quinoline ring is UV-active.
Derivatization Strategies for Spectroscopic and Chromatographic Analysis
As mentioned for GC-MS, derivatization is a key strategy to improve the analytical properties of this compound. nih.gov
For GC-MS:
Esterification: The carboxylic acid group can be converted to a methyl, ethyl, or other alkyl ester to increase volatility.
Silylation: Reaction with a silylating agent like BSTFA converts the carboxylic acid to a trimethylsilyl ester.
For HPLC: While derivatization is not always necessary for HPLC, it can be used to enhance detection sensitivity, particularly for fluorescence detection. A fluorescent tag could be attached to the carboxylic acid group, allowing for highly sensitive detection. For example, reaction with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can introduce a highly fluorescent quinoline tag.
For Spectroscopic Analysis: Derivatization can also be used to shift the spectroscopic properties of the molecule to a more convenient region of the spectrum or to probe specific functional groups.
Application of 4 Formylquinoline 6 Carboxylic Acid As a Chemical Building Block
Precursor in the Synthesis of Diverse Quinoline (B57606) Derivatives
The quinoline core is a privileged structure found in numerous natural products and biologically active compounds. nih.gov Consequently, the development of efficient synthetic routes to functionalized quinolines is of paramount importance. 4-Formylquinoline-6-carboxylic acid serves as a versatile precursor for a wide array of quinoline derivatives, leveraging the reactivity of its aldehyde and carboxylic acid moieties.
Traditional methods for quinoline synthesis, such as the Pfitzinger and Doebner reactions, have been adapted and refined to utilize precursors like this compound. nih.govresearchgate.netresearchgate.net For instance, the Doebner reaction, which involves the condensation of anilines, an aldehyde, and pyruvic acid, can be employed to construct the quinoline framework, with the formyl group of the starting material being introduced from a separate aldehyde component in the reaction mixture. researchgate.netnih.gov Similarly, the Pfitzinger reaction, which condenses isatin (B1672199) with a carbonyl compound, offers another route to quinoline-4-carboxylic acids. nih.govresearchgate.net
The presence of the formyl and carboxylic acid groups on the quinoline scaffold of this compound allows for subsequent modifications to generate a library of derivatives. The aldehyde can undergo a variety of reactions, including oxidation, reduction, and condensation, while the carboxylic acid can be converted to esters, amides, and other functional groups. This versatility has been exploited in the synthesis of compounds with potential therapeutic applications, including antimicrobial and anticancer agents. nih.govnih.gov For example, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives with antibacterial activity were synthesized starting from aniline (B41778), 2-nitrobenzaldehyde, and pyruvic acid via a Doebner reaction, followed by further modifications. nih.gov
Role in Multi-Component Reaction Design for Complex Molecules
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com The bifunctional nature of this compound makes it an ideal substrate for the design of novel MCRs. The aldehyde group can participate in reactions such as the Ugi and Passerini reactions, while the carboxylic acid can act as a nucleophile or be activated for further transformations.
The use of quinoline derivatives in MCRs has led to the synthesis of diverse heterocyclic systems. For example, the reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) can be catalyzed to produce pyrimido[4,5-b]quinolines. nih.gov While this specific example does not directly use this compound, it highlights the potential for the aldehyde functionality on the quinoline core to participate in such cyclization reactions. The presence of the carboxylic acid group on this compound offers an additional handle for diversification, either before or after the MCR.
Development of New Heterocyclic Systems Incorporating the Quinoline Core
The inherent reactivity of the formyl and carboxylic acid groups in this compound provides a gateway to the synthesis of novel heterocyclic systems where the quinoline core is fused or appended to other rings. The aldehyde can serve as an electrophile in cyclization reactions, while the carboxylic acid can be transformed into a variety of functional groups that can then participate in ring-forming reactions.
For instance, the aldehyde can react with dinucleophiles to form new heterocyclic rings fused to the quinoline scaffold. Condensation of the aldehyde with hydrazines could lead to pyrazolo[3,4-d]quinolines, while reaction with hydroxylamine (B1172632) could yield isoxazolo[4,5-d]quinolines. The carboxylic acid group can be converted to an ester or amide, and the substituent introduced can contain a functional group that can then react with the formyl group or another part of the quinoline ring to form a new heterocyclic system.
Scaffold for Combinatorial Library Synthesis and Molecular Diversification
Combinatorial chemistry has become an indispensable tool in drug discovery, allowing for the rapid synthesis of large numbers of related compounds for biological screening. The structure of this compound, with its two distinct and reactive functional groups, makes it an excellent scaffold for the construction of combinatorial libraries.
The aldehyde and carboxylic acid groups can be derivatized independently, leading to a high degree of molecular diversity from a single starting material. For example, the carboxylic acid can be converted to a diverse set of amides using a variety of amines, while the aldehyde can be transformed into a range of functional groups through reactions such as reductive amination, Wittig olefination, or condensation with active methylene (B1212753) compounds. This orthogonal reactivity allows for the creation of a large grid of compounds, where each compound has a unique combination of substituents at the 4- and 6-positions of the quinoline ring.
Derivatization Pathways for Functional Group Interconversion
The formyl and carboxylic acid groups of this compound are amenable to a wide range of functional group interconversions, providing access to a vast chemical space of quinoline derivatives.
Amidation Reactions and Peptide Coupling Strategies
The carboxylic acid at the 6-position can be readily converted to amides through reaction with amines using standard coupling reagents. nih.govlookchemmall.comorganic-chemistry.org This amidation reaction is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many biologically active molecules, including peptides and proteins. nih.gov
A variety of coupling agents, such as HBTU, can be used to facilitate the amidation of carboxylic acids. organic-chemistry.org The reaction of this compound with a diverse set of primary and secondary amines can generate a library of quinoline-6-carboxamides. Furthermore, the carboxylic acid can be coupled with amino acids or peptides, allowing for the synthesis of quinoline-peptide conjugates. elsevierpure.com These conjugates can exhibit novel biological properties by combining the pharmacological profile of the quinoline scaffold with the specific targeting or transport properties of the peptide.
| Reagent/Method | Description | Reference |
| TiCl4 | Mediates direct condensation of carboxylic acids and amines. | nih.gov |
| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Acts as an efficient coupling agent for amidation. | lookchemmall.com |
| HBTU | Used in combination with Hünig's base for efficient amidation of carboxylate salts. | organic-chemistry.org |
| Amine Reactants | Can include a wide range of primary, secondary, and functionalized amines. | organic-chemistry.org |
Esterification and Lactone Formation
The carboxylic acid group of this compound can be converted to esters through reaction with alcohols under acidic or basic conditions. mdpi.commasterorganicchemistry.comlibretexts.orgyoutube.comorganic-chemistry.orgmasterorganicchemistry.com The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of an acid catalyst, is a common method for this transformation. masterorganicchemistry.commasterorganicchemistry.com Alternatively, the carboxylic acid can be treated with a base and an alkyl halide to form the ester. mdpi.com
The synthesis of esters of quinoline-4-carboxylic acids is a well-established process. For example, the synthesis of propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate has been reported, demonstrating the feasibility of esterifying the carboxylic acid group on the quinoline ring. mdpi.com
In cases where a hydroxyl group is present elsewhere in the molecule, intramolecular esterification can lead to the formation of a lactone, which is a cyclic ester. wikipedia.orgbyjus.comyoutube.comyoutube.comorganic-chemistry.org For example, if the formyl group of this compound were to be reduced to a hydroxymethyl group, subsequent intramolecular esterification could potentially lead to the formation of a lactone fused to the quinoline ring system.
| Reagent/Method | Description | Reference |
| Alcohol and Acid Catalyst | Used in Fischer esterification to form esters. | masterorganicchemistry.commasterorganicchemistry.com |
| Base and Alkyl Halide | An alternative method for ester formation. | mdpi.com |
| Intramolecular Esterification | Can lead to the formation of cyclic esters (lactones) from hydroxy-carboxylic acids. | wikipedia.orgbyjus.com |
Schiff Base and Hydrazone Formation
The presence of a formyl group at the 4-position of the quinoline ring in this compound makes it a versatile substrate for condensation reactions with primary amines and hydrazines, leading to the formation of Schiff bases and hydrazones, respectively. These reactions are fundamental in the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science.
The general synthesis of Schiff bases involves the reaction of the aldehyde functionality with a primary amine, typically under reflux in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the imine or azomethine group characteristic of Schiff bases. Similarly, hydrazones are formed through the condensation of the aldehyde with hydrazine (B178648) or its derivatives.
While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of the quinoline-4-carboxaldehyde moiety is well-established. For instance, various substituted quinoline-4-carboxaldehydes have been successfully reacted with a wide range of amines and hydrazides to produce a diverse library of Schiff bases and hydrazones. These derivatives have been investigated for their biological activities, including as antimicrobial and anticancer agents. The general reaction schemes are presented below:
Table 1: General Reactions for Schiff Base and Hydrazone Formation
| Reaction | Reactants | Product |
| Schiff Base Formation | This compound + Primary Amine (R-NH₂) | Schiff Base |
| Hydrazone Formation | This compound + Hydrazine (H₂N-NH₂) or Substituted Hydrazine | Hydrazone |
The resulting Schiff bases and hydrazones incorporating the this compound scaffold are of significant interest due to the combined electronic and structural features of the quinoline core, the carboxylic acid group, and the newly formed imine/hydrazone linkage. The carboxylic acid moiety provides a site for further modification, such as esterification or amidation, allowing for the synthesis of multifunctional compounds.
Conversion of Carboxylic Acid to Aliphatic Amines
The carboxylic acid group at the 6-position of this compound can be converted into an aliphatic amine group through several classic organic reactions. These transformations, which typically involve the loss of the carboxyl carbon as carbon dioxide, are crucial for introducing a flexible aminoalkyl substituent onto the quinoline core. The primary methods for this conversion are the Curtius, Hofmann, and Schmidt rearrangements.
Curtius Rearrangement: This versatile reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to yield a primary amine. nih.govwikipedia.orgnih.govrsc.org The process begins with the conversion of the carboxylic acid to an acyl chloride, followed by reaction with sodium azide to form the acyl azide. Upon heating, the acyl azide rearranges to the isocyanate with the loss of nitrogen gas. Subsequent hydrolysis of the isocyanate yields the primary amine with one less carbon atom than the starting carboxylic acid. A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the retention of stereochemistry at the migrating carbon center. nih.gov
Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with a halogen (bromine or chlorine) and a strong base to yield a primary amine with one fewer carbon atom. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.org For its application to this compound, the carboxylic acid would first be converted to the corresponding primary amide (4-formylquinoline-6-carboxamide). Treatment of this amide with bromine and sodium hydroxide (B78521) would lead to the formation of an isocyanate intermediate, which is then hydrolyzed in situ to the amine.
Schmidt Reaction: The Schmidt reaction provides a direct route from a carboxylic acid to a primary amine using hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wikipedia.orgbyjus.comnumberanalytics.comlibretexts.org The reaction proceeds through the formation of an acyl azide intermediate, which then rearranges to a carbocation and subsequently to a protonated isocyanate. Hydrolysis of the isocyanate furnishes the primary amine. While effective, the Schmidt reaction is often less utilized for simple amine synthesis compared to the milder Curtius rearrangement due to the use of highly toxic and explosive hydrazoic acid. libretexts.org
The application of these methods would result in the formation of 4-formylquinolin-6-amine, which can be further derivatized at both the formyl and amino groups.
Table 2: Key Rearrangement Reactions for Amine Synthesis
| Reaction | Starting Material from this compound | Key Reagents | Intermediate | Final Product |
| Curtius Rearrangement | 4-Formylquinoline-6-carbonyl azide | Heat or UV light | Isocyanate | 4-Formylquinolin-6-amine |
| Hofmann Rearrangement | 4-Formylquinoline-6-carboxamide | Br₂ or Cl₂, NaOH | Isocyanate | 4-Formylquinolin-6-amine |
| Schmidt Reaction | This compound | HN₃, Strong Acid | Isocyanate | 4-Formylquinolin-6-amine |
Intermediate in the Synthesis of Dyes and Pigments
The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid group on a chromophoric quinoline scaffold, makes it a promising intermediate for the synthesis of various classes of dyes and pigments. The quinoline ring system itself is a component of many known dyes, and the reactive handles on this specific derivative allow for the construction of extended conjugated systems responsible for color.
Azo Dyes: The carboxylic acid group can be converted to an amino group, as described in section 6.5.4. The resulting 4-formylquinolin-6-amine could then serve as a diazo component. Diazotization of the amine followed by coupling with various aromatic compounds (couplers) such as phenols, naphthols, or aromatic amines would lead to the formation of novel azo dyes. The formyl group could be further utilized for post-synthetic modifications of the dye molecule.
Styryl Dyes: The formyl group at the 4-position is particularly well-suited for the synthesis of styryl dyes. These dyes are characterized by a diarylethylene-like structure and often exhibit strong fluorescence. The Knoevenagel or Claisen-Schmidt condensation of the aldehyde group of this compound with compounds containing an active methylene group, such as substituted anilines or other heterocyclic systems, can lead to the formation of styryl dyes. nih.govresearchgate.net The resulting products would have extended π-conjugation, a prerequisite for color in the visible region of the electromagnetic spectrum. The carboxylic acid group would offer a point of attachment to substrates or could be used to modulate the solubility and electronic properties of the dye.
Future Directions and Emerging Research Avenues
Development of Novel Asymmetric Synthesis Routes for Chiral Derivatives
The synthesis of enantiomerically pure compounds is a critical challenge in modern drug discovery and materials science. For derivatives of 4-Formylquinoline-6-carboxylic acid, the introduction of chirality could unlock novel biological activities and material properties. Future research will likely focus on developing innovative asymmetric synthetic methodologies.
One promising avenue is the use of chiral catalysts . The development of chiral ligands for transition-metal-catalyzed reactions is a mature field, yet its application to quinoline-4-carboxylic acids offers new challenges and opportunities. nih.gov Research could explore the use of chiral N,N-ligands or P,N-ligands in reactions targeting the derivatization of the quinoline (B57606) core or its substituents. Another approach involves organocatalysis , where small chiral organic molecules catalyze stereoselective transformations.
Furthermore, the direct enantioselective alkylation of carboxylic acids using chiral lithium amides presents a powerful strategy. mdpi.com These bases can function as both a deprotonating agent and a chiral auxiliary, enabling the stereocontrolled introduction of substituents at positions alpha to the carboxylic acid, should the formyl group be converted to a suitable precursor. mdpi.com The development of such methods tailored for the quinoline framework would be a significant advancement.
A key research objective will be to achieve high enantioselectivity and diastereoselectivity in the synthesis of derivatives, leading to a library of chiral molecules for further investigation.
| Research Approach | Description | Potential Application to this compound |
| Chiral Ligand Catalysis | Use of transition metals complexed with chiral ligands to induce stereoselectivity. | Asymmetric hydrogenation of the formyl group or derivatization of the quinoline ring. |
| Organocatalysis | Employment of small, metal-free chiral organic molecules to catalyze asymmetric reactions. | Enantioselective additions to the formyl group or functionalization of the quinoline core. |
| Chiral Base Mediation | Use of chiral bases, like lithium amides, for enantioselective deprotonation and subsequent alkylation. | α-functionalization if the carboxylic acid is modified, or in reactions involving the formyl group. |
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. koreascience.kr These computational tools can accelerate the discovery and optimization of synthetic routes by analyzing vast datasets of chemical reactions. koreascience.krnih.gov
For this compound, ML models can be trained to predict reaction outcomes with high accuracy. uncw.edu By inputting the structures of reactants and reagents, these models can forecast the likely products, saving significant time and resources in the lab. uncw.edu For instance, AI can predict the regioselectivity of electrophilic substitutions on the quinoline ring, a notoriously difficult challenge in synthetic chemistry. rsc.org An artificial neural network (ANN) model has been developed that takes SMILES strings as input and uses quantum chemical descriptors to predict reactive sites for C-H functionalization on quinoline derivatives with high accuracy. rsc.org
| AI/ML Application | Description | Relevance to this compound |
| Reaction Prediction | Algorithms predict the products of a chemical reaction given the reactants and conditions. | Predicts outcomes of derivatization reactions, saving experimental effort. uncw.edu |
| Site Selectivity | ML models identify the most reactive sites in a molecule for a given transformation. | Predicts the position of C-H functionalization or electrophilic substitution. rsc.org |
| Condition Optimization | AI optimizes reaction parameters like temperature, solvent, and catalyst for improved yield and selectivity. | Accelerates the development of efficient, high-yield synthetic protocols. nih.gov |
| Retrosynthetic Analysis | AI suggests novel and efficient multi-step pathways to synthesize a target molecule. | Discovers new, potentially more sustainable routes to the core structure and its derivatives. nih.gov |
Exploration of C-H Functionalization for Direct Derivatization of the Quinoline Core
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. youtube.com This approach avoids the need for pre-functionalized starting materials, reducing step counts and waste. The quinoline core possesses multiple C-H bonds that could be selectively activated and functionalized.
Future research will undoubtedly focus on the regioselective C-H functionalization of the this compound backbone. Transition-metal catalysis (using metals like palladium, rhodium, and iridium) is a primary tool for this purpose. mdpi.comyoutube.com The directing-group ability of the existing formyl and carboxylic acid groups (or their derivatives) can be harnessed to control the position of functionalization. For example, a coordinating group can direct a metal catalyst to activate a specific ortho C-H bond.
The scope of this research includes introducing a wide variety of functional groups, such as aryl, alkyl, and amino groups, onto the quinoline scaffold. youtube.com This would allow for the rapid generation of a diverse library of derivatives from a common intermediate. A significant challenge and area of focus will be achieving selectivity between the different C-H bonds on the two aromatic rings of the quinoline system. youtube.com
| C-H Functionalization Strategy | Catalyst/Reagent | Target Position | Potential Introduced Group |
| Directed C-H Arylation | Palladium (Pd) catalysts | C5 or C7 (ortho to carboxyl) | Aryl, Heteroaryl |
| Directed C-H Alkenylation | Rhodium (Rh) catalysts | C5 or C7 (ortho to carboxyl) | Alkenyl |
| Non-directed C-H Functionalization | Various transition metals | C2, C3, C8, etc. | Various functional groups |
| Decarboxylative Coupling | Palladium (Pd) catalysts | C2 (using N-oxide) | Aryl (from heteroaryl carboxylic acids) youtube.com |
Sustainable Synthesis Approaches and Catalysis for Industrial Applications
The principles of green chemistry are increasingly influencing synthetic route design, particularly for industrial applications where efficiency, safety, and environmental impact are paramount. nih.govnumberanalytics.com Future research on this compound will prioritize the development of sustainable and scalable synthetic methods.
A key focus is the use of nanocatalysts , which offer high surface area-to-volume ratios and can often be recovered and reused multiple times, reducing waste and cost. acs.orgnih.gov For instance, magnetic nanoparticles functionalized with a catalytic species can be easily separated from the reaction mixture using an external magnet. frontiersin.org
The replacement of expensive and rare noble metal catalysts (like palladium and rhodium) with catalysts based on earth-abundant and less toxic metals (such as copper, iron, and nickel) is another critical research direction. nih.gov Copper-catalyzed dehydrogenative coupling reactions, for example, provide a sustainable pathway for quinoline synthesis. nih.gov
Furthermore, the use of environmentally benign solvents like water or bio-renewable solvents, or even performing reactions under solvent-free conditions, will be explored to minimize the environmental footprint of the synthesis. numberanalytics.comnih.gov Formic acid has also been investigated as a renewable and biodegradable catalyst for direct quinoline synthesis. numberanalytics.com These green approaches aim to make the production of this compound and its derivatives more economically viable and environmentally friendly. acs.org
Advanced Characterization Methodologies Beyond Standard Spectroscopic Techniques
While standard techniques like NMR and mass spectrometry are indispensable, the structural complexity of novel derivatives of this compound may require more advanced characterization methods for unambiguous structure elucidation.
Advanced Crystallographic Techniques: For complex molecules, single-crystal X-ray diffraction (SCXRD) provides definitive structural information, including absolute stereochemistry. rsc.org However, growing suitable crystals can be a major bottleneck. nih.gov Future research will benefit from advanced crystallization methods such as the "crystalline sponge" method, where the molecule of interest is soaked into a pre-formed porous host crystal, or microcrystal electron diffraction (MicroED), which can determine structures from nanocrystals that are too small for conventional X-ray diffraction. nih.govrsc.org
Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge (via their collision cross-section, CCS). nih.govyoutube.com IM-MS is particularly valuable for separating isomers (including diastereomers) that are indistinguishable by mass spectrometry alone. kaist.ac.kr It can provide an additional dimension of characterization for complex reaction mixtures or for confirming the identity of chiral derivatives. nih.gov
Computational Chemistry: The use of theoretical calculations, such as Density Functional Theory (DFT), is becoming increasingly integral to characterization. nih.govmdpi.com DFT can be used to predict NMR spectra, which aids in the assignment of complex spectra of novel compounds. frontiersin.org It can also provide insights into molecular properties like electronic structure, chemical hardness, and potential reactivity, complementing experimental data. nih.gov
| Advanced Technique | Information Provided | Application |
| Microcrystal Electron Diffraction (MicroED) | Atomic-resolution 3D structure from nanocrystals. | Structure determination when large single crystals cannot be grown. nih.gov |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation based on size, shape, and charge (Collision Cross-Section). | Distinguishing between isomers; conformational analysis. nih.govyoutube.com |
| Density Functional Theory (DFT) | Predicted NMR spectra, electronic properties, molecular orbitals. | Aiding spectral assignment; understanding reactivity and properties. nih.govmdpi.com |
| Crystalline Sponge Method | 3D structure without crystallizing the compound itself. | Structure elucidation of non-crystalline or difficult-to-crystallize samples. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
